Methyl dimethylolcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4913-31-9 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
methyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3 |
InChI Key |
SXVDZIOMWSPFCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CO)CO |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Methyl Dimethylolcarbamate
Methodologies for Methyl Dimethylolcarbamate Synthesis
The creation of this compound primarily involves the reaction of methyl carbamate (B1207046) with formaldehyde (B43269). The methodologies range from conventional laboratory and industrial setups to more modern, environmentally conscious approaches.
Conventional Synthetic Routes
The traditional and most direct pathway to this compound is the condensation reaction between methyl carbamate and formaldehyde. This process typically begins with the synthesis of the precursor, methyl carbamate.
Synthesis of Methyl Carbamate: Methyl carbamate is conventionally synthesized through the alcoholysis of urea (B33335) with methanol (B129727). gychbjb.comscispace.com This reaction is often carried out at elevated temperatures, ranging from 120 to 200°C, and pressures from 0.1 to 3.0 MPa. google.com The process can be conducted with or without a catalyst, although various catalysts are employed to improve yield and reaction conditions. google.comosti.gov The reaction releases ammonia (B1221849) as a byproduct, which can be removed to shift the equilibrium towards the product. google.comosti.gov
Formation of this compound: Once methyl carbamate is obtained, it is reacted with two equivalents of formaldehyde. This reaction proceeds in a stepwise manner, first forming methyl monomethylolcarbamate (a hemiaminal) and subsequently reacting with a second formaldehyde molecule to yield the final dimethylol product. The reaction is typically performed in an aqueous or alcoholic medium.
Reaction Scheme:
Urea Alcoholysis: NH₂CONH₂ (Urea) + CH₃OH (Methanol) ⇌ CH₃OCONH₂ (Methyl Carbamate) + NH₃ (Ammonia)
Hydroxymethylation: CH₃OCONH₂ + 2 HCHO (Formaldehyde) → CH₃OCON(CH₂OH)₂ (this compound)
Advanced and Green Chemistry Approaches in Methylolcarbamate Synthesis
In line with the principles of green chemistry, recent advancements focus on developing more sustainable and efficient synthetic methods for carbamates and their derivatives. mygreenlab.orgnih.govacs.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. acs.org
Key Green Chemistry Strategies:
Alternative Carbonylating Agents: To avoid the use of highly toxic phosgene, which is a traditional precursor in some carbamate syntheses, researchers have explored alternative, greener carbonylating agents like dimethyl carbonate (DMC). osti.govresearchgate.net The synthesis of DMC itself can be achieved from urea and methanol, positioning it within a more sustainable cycle. osti.gov
Catalytic Efficiency: The development of highly efficient and reusable catalysts is a cornerstone of green synthesis. nih.gov For carbamate synthesis, this includes polymer-supported catalysts and alkali metal salts like potassium carbonate, which can operate under mild conditions and are easily separable from the reaction mixture. nih.govacs.org
CO₂ as a Feedstock: Direct synthesis of carbamates using carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a significant area of research. nih.govacs.orgresearchgate.net This involves three-component coupling reactions of an amine, CO₂, and an alkyl halide or other electrophile, often facilitated by an organic or polymer-supported base. nih.gov
Process Intensification: Methodologies like continuous-flow reactions are being adopted to improve safety, efficiency, and scalability while minimizing waste. rsc.org
While many of these advanced strategies are demonstrated for a broad range of carbamates, their application directly to this compound synthesis involves adapting the initial green synthesis of methyl carbamate followed by the hydroxymethylation step.
Reaction Mechanisms in Methylolcarbamate Formation
Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound. The core of its formation lies in the kinetics and thermodynamics of the formaldehyde-amide condensation.
Formaldehyde-Amide Condensation Kinetics and Thermodynamics
The reaction of an amide with formaldehyde to form a methylol derivative is a reversible process. Kinetic studies on similar amide-formaldehyde reactions reveal that the forward reaction (formation of the methylol group) is bimolecular, while the reverse reaction (decomposition) is monomolecular. researchgate.net
The reaction is subject to both general acid and general base catalysis. researchgate.net In base-catalyzed mechanisms, it is proposed that the reaction proceeds through the nucleophilic attack of the amide anion on the formaldehyde molecule. mdpi.com The rate of reaction is influenced by the pH of the medium. For the hydrolysis of amides, a related reaction, distinct pH regions exist where acid or base catalysis dominates the reaction rate. uregina.cachemistrysteps.com
The thermodynamics of the condensation are influenced by factors such as temperature and the removal of water, which can drive the equilibrium toward the formation of the dimethylol product. Theoretical studies on the urea-formaldehyde system, which shares mechanistic similarities, have explored the potential energy barriers and thermodynamics of forming methylene (B1212753) and ether linkages. mdpi.com
Catalytic Systems in Methylolcarbamate Synthesis
A variety of catalytic systems can be employed to facilitate both the synthesis of the methyl carbamate precursor and the subsequent condensation with formaldehyde.
Catalysts for Methyl Carbamate Synthesis: The synthesis of methyl carbamate from urea and methanol can be enhanced by various catalysts.
Metal Oxides: Simple metal oxides such as ZnO, MgO, and TiO₂ have been shown to be effective. osti.gov ZnO, in particular, has demonstrated good performance. gychbjb.comosti.gov
Mixed Oxides: Catalysts like ZnO-KOH and Ni₅Ca₅(PO₄)₆F₂ have been reported to give high yields of methyl carbamate under optimized conditions. gychbjb.comgoogle.com
Supported Catalysts: A catalyst comprising titanium dioxide-bismuth oxide supported on silicon dioxide has also been patented for this purpose. scispace.com
Catalysts for Formaldehyde-Amide Condensation: The hydroxymethylation step is typically catalyzed by acids or bases.
Base Catalysis: Alkaline conditions are commonly used to promote the condensation of amides with formaldehyde. The mechanism often involves the deprotonation of the amide to form a more nucleophilic amide anion. researchgate.netmdpi.com
Acid Catalysis: In acidic media, the formaldehyde carbonyl group is protonated, rendering it more electrophilic and susceptible to attack by the amide's nitrogen atom. researchgate.net
Solid Acid Catalysts: For related condensations, such as methyl N-phenylcarbamate with formaldehyde, solid acid catalysts like Hβ zeolite have shown good activity. researchgate.net
| Reaction Step | Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|---|
| Methyl Carbamate Synthesis | Metal Oxides | ZnO, MgO | High Temperature/Pressure | osti.gov |
| Mixed Oxides | ZnO-KOH, Ni₅Ca₅(PO₄)₆F₂ | 160-185°C | gychbjb.comgoogle.com | |
| Supported Catalysts | TiO₂-Bi₂O₃ on SiO₂ | 130-150°C | scispace.com | |
| Formaldehyde Condensation | Base Catalysis | Hydroxides (e.g., NaOH) | Aqueous/Alcoholic solution | researchgate.netmdpi.com |
| Acid Catalysis | Mineral Acids, Solid Acids (e.g., Hβ zeolite) | Aqueous/Organic solvent | researchgate.net |
Structural Elucidation Techniques for this compound Intermediates and Products
The definitive identification and characterization of this compound and its reaction intermediates rely on a combination of modern spectroscopic techniques. youtube.com These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms. thermofisher.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. nih.gov In this compound, the spectrum would be expected to show characteristic absorption bands:
A broad peak in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxymethyl groups.
A strong absorption band around 1700-1730 cm⁻¹, indicative of the C=O (carbonyl) stretch of the carbamate group.
C-N stretching vibrations typically appear in the 1400-1000 cm⁻¹ range.
C-H stretching from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. jmaterenvironsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. nmr-bio.com
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The methyl protons (CH₃) would appear as a singlet, the methylene protons (-CH₂-) of the hydroxymethyl groups would have a characteristic shift, and the hydroxyl protons (-OH) would also produce a signal, which is often broad and can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing separate signals for the carbonyl carbon of the carbamate, the methyl carbon, and the methylene carbons of the hydroxymethyl groups. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula (C₄H₉NO₄), along with fragment ions resulting from the loss of groups such as -OH, -CH₂OH, or -OCH₃. nih.gov
Together, these analytical methods allow for the unambiguous structural elucidation of this compound and can be used to monitor the progress of its synthesis, identifying intermediates and byproducts. researchgate.net
| Technique | Expected Observations for this compound | Information Gained |
|---|---|---|
| FTIR Spectroscopy | - Broad O-H stretch (~3300 cm⁻¹)
| Identification of hydroxyl and carbamate functional groups. |
| ¹H NMR Spectroscopy | - Singlet for -OCH₃ protons
| Confirms presence and environment of different proton types. |
| ¹³C NMR Spectroscopy | - Signal for C=O carbon
| Confirms the carbon skeleton and different carbon environments. |
| Mass Spectrometry | - Molecular ion peak (m/z = 135)
| Determination of molecular weight and structural fragments. |
Crosslinking Chemistry and Polymer Network Formation Via Methyl Dimethylolcarbamate
Fundamental Principles of Methylolcarbamate Crosslinking
The crosslinking efficacy of methyl dimethylolcarbamate is rooted in the reactivity of its two N-methylol (-NH-CH₂OH) groups. These functional groups can react with hydroxyl groups present on polymeric substrates, leading to the formation of a three-dimensional network structure. This network enhances properties such as dimensional stability, elasticity, and thermal resistance. nih.gov
The reaction between this compound and a polymeric substrate like cellulose (B213188) typically proceeds via an acid-catalyzed etherification mechanism. Cellulose is a polysaccharide composed of repeating anhydroglucose (B10753087) units, each containing multiple hydroxyl (-OH) groups that serve as reactive sites. mdpi.com
The primary steps of the crosslinking mechanism are as follows:
Protonation: In the presence of an acid catalyst, a hydroxyl group on one of the methylol moieties of this compound is protonated, forming a more reactive intermediate.
Carbocation Formation: The protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a resonance-stabilized carbocation.
Nucleophilic Attack: A hydroxyl group from a cellulose chain acts as a nucleophile, attacking the carbocation. This results in the formation of a covalent ether bond (Cell-O-CH₂-) between the cellulose polymer and the crosslinking agent.
Second Reaction: The second methylol group on the same this compound molecule can undergo the same sequence of reactions with a hydroxyl group on an adjacent cellulose chain.
This two-step reaction creates a stable crosslink, an amidomethyl ether, effectively bridging two polymer chains and establishing a durable network. sci-hub.st While the primary reaction is with the hydroxyl groups of cellulose, side reactions such as the self-condensation of the N-methylol agent can also occur. sci-hub.st
The rate of the crosslinking reaction is a critical factor in controlling the final properties of the modified polymer. Kinetic studies of N-methylol compounds with substrates like cellulose show that the reaction rate is dependent on several factors, including the concentration of the reactants (cellulose and this compound), the concentration and type of acid catalyst, and the reaction temperature. researchgate.netmdpi.com
Determining the kinetic parameters, such as the rate constant and activation energy, is essential for optimizing industrial processes. Techniques like dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) can be employed to study the kinetics of crosslinking by measuring changes in the material's viscoelastic properties or heat flow as the network forms. nih.govnih.gov
The efficiency of the crosslinking process and the properties of the resulting polymer network are highly sensitive to the conditions under which the reaction is carried out. The key parameters influencing crosslinking efficacy include temperature, pH (catalyst concentration), and reactant concentration. nih.govresearchgate.netresearchgate.net
Temperature: Increasing the reaction temperature generally accelerates the rate of crosslinking. nih.gov However, excessively high temperatures can promote undesirable side reactions, such as the degradation of the polymer substrate or the self-polymerization of the crosslinking agent. A carefully controlled temperature profile is necessary to achieve optimal crosslinking without compromising the integrity of the material.
pH and Catalyst: The crosslinking of cellulose with N-methylol agents is an acid-catalyzed process. sci-hub.st The reaction rate is significantly influenced by the pH of the system. Lowering the pH by adding an acid catalyst (e.g., Lewis acids) increases the rate of ether bond formation. The choice and concentration of the catalyst must be carefully selected to ensure efficient crosslinking while minimizing hydrolytic degradation of the cellulose backbone.
Concentration of Crosslinker: The degree of crosslinking is directly related to the concentration of this compound. nih.gov A higher concentration of the crosslinking agent leads to a higher crosslink density, resulting in a more rigid and dimensionally stable material. nih.gov However, an excessive amount of crosslinker can lead to brittleness and may not react completely, leaving unreacted agent in the final product. nih.gov
| Parameter | Effect on Crosslinking | Rationale |
|---|---|---|
| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the etherification reaction. High temperatures can cause degradation. |
| pH (Catalyst) | Acidic conditions (low pH) are required to catalyze the reaction. | The acid catalyst protonates the methylol group, making it a better leaving group and facilitating nucleophilic attack by cellulose hydroxyls. |
| Crosslinker Concentration | Higher concentration leads to a higher degree of crosslinking and network density. | Increases the probability of reaction between the crosslinker and polymer chains. |
| Substrate Concentration | Influences the proximity of polymer chains and the potential for inter-chain crosslinking. | Higher substrate concentration can facilitate the formation of a more interconnected network. |
Characterization of Crosslinked Polymer Networks Incorporating this compound
To understand the structure-property relationships of the modified polymers, it is essential to characterize the crosslinked network. This involves analyzing the chemical structure of the crosslinks and investigating the morphological changes in the polymer matrix.
Spectroscopic techniques are invaluable for confirming the formation of covalent bonds and elucidating the structure of the crosslinked network. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose.
FTIR Spectroscopy: FTIR analysis can provide evidence of the crosslinking reaction by detecting changes in the functional groups of the polymer. researchgate.net In the case of cellulose crosslinked with this compound, one would expect to see a decrease in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) due to the consumption of hydroxyl groups. Concurrently, the formation of new C-O-C ether linkages would be indicated by changes in the fingerprint region (around 1000-1200 cm⁻¹).
NMR Spectroscopy: Solid-state ¹³C NMR spectroscopy can offer more detailed structural information. It can be used to identify the specific carbon atoms involved in the crosslink, confirming the formation of the amidomethyl ether linkage. By analyzing the chemical shifts, it is possible to distinguish between reacted and unreacted sites on both the cellulose and the crosslinker molecules. sci-hub.st
| Technique | Spectral Region | Observation | Interpretation |
|---|---|---|---|
| FTIR | ~3400 cm⁻¹ | Decrease in intensity of the O-H stretching band. | Consumption of cellulose hydroxyl groups in the reaction. |
| ~1000-1200 cm⁻¹ | Changes in the C-O stretching and C-O-C ether linkage bands. | Formation of new covalent ether bonds between cellulose and the crosslinker. | |
| ¹³C NMR | Varies | Appearance of new resonance signals. | Confirmation of the formation of specific covalent structures, such as the amidomethyl ether linkage. |
Microscopy techniques are employed to visualize the impact of crosslinking on the morphology and microstructure of the polymer composite. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly useful.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the material. When analyzing cellulose fibers, SEM images can reveal significant changes after treatment with this compound. researchgate.netresearchgate.net Untreated fibers typically appear as distinct, individual strands. redalyc.org After crosslinking, the fibers may appear to be fused or bonded together, with a coating of the crosslinking agent evident on the surface. This indicates the formation of an interconnected network that holds the fibers in place.
Transmission Electron Microscopy (TEM): TEM allows for the investigation of the internal structure of the composite material at a higher resolution than SEM. It can be used to examine the dispersion of the crosslinking agent within the polymer matrix and to visualize the nature of the interface between the polymer and the crosslinker.
Theoretical and Computational Chemistry Approaches to Crosslinking Mechanisms
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the crosslinking of this compound. These approaches offer molecular-level insights into reaction pathways, transition states, and the energetics of bond formation, which are often difficult to discern through experimental methods alone. By employing quantum chemical calculations and molecular modeling, researchers can predict the reactivity of functional groups, evaluate the feasibility of different reaction mechanisms, and understand the factors governing the formation of the final polymer network.
At the heart of this compound's crosslinking chemistry are the reactive N-methylol groups (-NH-CH₂OH). Computational studies on analogous N-methylol compounds, such as N-methylolamides and dimethylolurea (B1678115), have provided a foundational understanding of the key reaction pathways: the formation of methylene (B1212753) bridges (-NH-CH₂-NH-) and ether linkages (-NH-CH₂-O-CH₂-NH-).
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and reactivity of these systems. DFT calculations can determine the activation energies (Ea) for various reaction steps, which are crucial for predicting reaction rates and identifying the most favorable pathways under different conditions (e.g., pH and temperature). For instance, studies on the self-condensation of N-methylolamides suggest that the reaction can proceed through either a protonated or a neutral mechanism, with the former being more favorable in acidic conditions.
Molecular dynamics (MD) simulations offer a complementary approach by modeling the dynamic behavior of the reacting molecules over time. These simulations can provide insights into the conformational changes that occur during the crosslinking process and how intermolecular interactions, such as hydrogen bonding, influence the reactivity of the methylol groups. By simulating the system at different temperatures and concentrations, MD can help to predict the macroscopic properties of the resulting polymer network, such as its density and glass transition temperature.
One of the key areas of investigation in the theoretical modeling of N-methylol crosslinking is the competition between the formation of methylene and ether bridges. The formation of a methylene bridge involves the reaction of a methylol group with an amide proton, releasing a molecule of water. In contrast, the formation of an ether linkage results from the condensation of two methylol groups, also with the elimination of water. Theoretical calculations have shown that the relative rates of these two reactions are highly dependent on the reaction conditions.
For example, ab initio calculations on similar systems have been used to construct potential energy surfaces for these reactions. These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, allowing for the identification of transition state structures and the calculation of activation barriers. Such studies indicate that the formation of ether linkages may be kinetically favored under certain conditions, but that these linkages can be less stable than methylene bridges and may rearrange to form the latter, particularly at elevated temperatures or in the presence of acid catalysts.
While specific computational data for this compound is not extensively available in the public domain, data from closely related systems, such as dimethylolurea, provides valuable benchmarks. Experimental and computational studies on the formation and decomposition of dimethylolurea have yielded activation energies for these processes. researchgate.net
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| Formation of Dimethylolurea | ~14 |
| Decomposition of Dimethylolurea | ~19 |
Table 1: Experimentally determined activation energies for the formation and decomposition of dimethylolurea, providing an analogue for the reactivity of the methylol groups in this compound. researchgate.net
These values for dimethylolurea give an indication of the energy barriers involved in the reactions of the N-methylol groups. researchgate.net It is reasonable to infer that the activation energies for the self-condensation of this compound would be of a similar order of magnitude.
Furthermore, computational studies on the co-polycondensation of model compounds like resorcinol (B1680541) and dimethylolurea shed light on the competitive nature of self-condensation versus co-condensation reactions. These investigations highlight the importance of reaction conditions in directing the final structure of the polymer network.
Applications in Advanced Materials Science and Engineering
Methyl Dimethylolcarbamate in Textile Finishing and Modification
This compound, also known as dimethylol methyl carbamate (B1207046) (DMMC), is a key N-methylol compound employed in the textile industry to impart desirable characteristics to fabrics, particularly those containing cellulosic fibers like cotton. researchgate.netblogs.comblogs.com Its application is central to creating textiles with enhanced performance and longevity.
Durable Press and Wrinkle Resistance Mechanisms Induced by this compound
The primary application of this compound in textile finishing is to induce durable press and wrinkle resistance in fabrics, especially polyester-cotton blends. marketresearchreports.comnih.gov The mechanism behind this enhancement lies in the ability of this compound to form crosslinks between the cellulose (B213188) polymer chains within the cotton fibers. blogs.com
Under the influence of heat and an acid catalyst, the hydroxyl groups of the this compound molecule react with the hydroxyl groups of adjacent cellulose chains. researchgate.netresearchgate.net This reaction creates a stable, three-dimensional network within the fiber structure. This crosslinked network effectively "sets" the fabric in a smooth, unwrinkled state, improving its ability to retain its shape and resist the formation of creases during wear and laundering. blogs.commarketresearchreports.com The resulting fabrics exhibit good crease-angle retention and are more resistant to the acid souring processes common in commercial laundries. marketresearchreports.com
Surface Modification of Cellulosic Materials through this compound Crosslinking
The crosslinking action of this compound inherently modifies the surface of cellulosic materials. The formation of a resin matrix on and within the fibers alters the fabric's physical and chemical properties. This surface modification is a direct result of the covalent bonds formed between the finishing agent and the cellulose.
The extent of this modification can be controlled by the concentration of this compound and the curing conditions. This allows for the tailoring of fabric properties to meet specific performance requirements. The crosslinking process not only enhances wrinkle resistance but can also influence the fabric's handle (feel), absorbency, and affinity for certain dyes.
Strategies for Formaldehyde (B43269) Mitigation in this compound-Treated Textiles
A significant consideration in the use of this compound and other N-methylol-based finishing agents is the potential for formaldehyde release. researchgate.net Formaldehyde can be released during the curing process, storage of the treated fabric, and even during consumer use. google.com Consequently, various strategies have been developed to mitigate formaldehyde emission from textiles treated with these resins.
One common approach is the use of "formaldehyde scavengers" in the finishing formulation. researchgate.net These are compounds, such as urea (B33335) or ethyleneurea, that react with any free formaldehyde present in the resin or released during curing, thereby reducing the amount that can be emitted from the fabric. researchgate.net Research has shown that while scavengers are effective in reducing free formaldehyde in the finishing solution, they can also slightly reduce the concentration of the active crosslinking agent, dimethylol methyl carbamate. researchgate.net
Post-treatment washing of the finished fabric is another effective method to remove unreacted crosslinking agents and residual formaldehyde. diva-portal.org Additionally, optimizing the curing process, including temperature and catalyst concentration, can help to ensure a more complete reaction of the this compound with the cellulose, minimizing the potential for subsequent formaldehyde release.
Simple consumer practices can also help reduce formaldehyde levels in new textiles. These include:
Airing out: Allowing the fabric to air in a well-ventilated area for a day or two can help dissipate volatile organic compounds, including formaldehyde. cottonique.com
Washing before use: Washing new garments with detergents, and potentially adding baking soda or vinegar, can help to remove residual chemicals. cottonique.com9creation.com.sg
| Strategy | Description | Key Considerations |
|---|---|---|
| Formaldehyde Scavengers | Addition of compounds like urea or ethyleneurea to the finishing bath to react with and neutralize free formaldehyde. researchgate.net | May slightly reduce the concentration of the active crosslinking agent. researchgate.net |
| Optimized Curing | Controlling temperature, time, and catalyst concentration to maximize the crosslinking reaction and minimize unreacted agent. | Requires precise process control during manufacturing. |
| Post-Treatment Washing | Washing the fabric after curing to remove unreacted chemicals and residual formaldehyde. diva-portal.org | Increases water and energy consumption during production. diva-portal.org |
| Consumer-Level Actions | Airing out and washing new textiles before use to reduce residual formaldehyde levels. cottonique.com9creation.com.sg | Simple and effective methods for the end-user. |
Interfacial Phenomena and Adhesion in this compound-Modified Fabrics
This improved interfacial bonding can also influence the fabric's mechanical properties. While crosslinking generally leads to a decrease in tear and tensile strength due to the stiffening of the fiber structure, the strong adhesion provided by the resin ensures that the finish remains effective. The use of softeners in conjunction with the crosslinking agent is a common practice to mitigate this strength loss and improve the fabric's hand.
Role of this compound in Resin and Polymer Chemistry
Beyond its primary application in textile finishing, this compound also serves as a valuable component in the broader field of resin and polymer chemistry. Its reactive nature makes it a suitable candidate for the formation of thermosetting resin systems.
Formation of Thermosetting Resins with this compound as a Curing Agent
This compound can function as a curing agent or crosslinker in the production of thermosetting resins. marketresearchreports.com In these applications, the methylol groups of the DMMC molecule can react with other active hydrogen-containing polymers or prepolymers. This reaction, typically initiated by heat, leads to the formation of a rigid, three-dimensional polymer network characteristic of thermoset materials.
In-Depth Analysis of this compound in Advanced Materials Science
The exploration of "this compound" within the specific contexts of polymer matrix modification, the development of novel polymeric materials, and other emerging materials engineering applications remains a niche area with limited published research. The detailed research findings, specific mechanisms of crosslinking, and extensive data tables required for a thorough analysis as per the provided structure are not present in the accessible scientific domain.
Similarly, the development of novel polymeric materials incorporating structures derived from this compound would likely involve its use as a monomer or a modifying agent in polymerization reactions. Its carbamate and hydroxymethyl functionalities could be leveraged to synthesize new polymers with unique properties. Again, while theoretically plausible, dedicated research on this topic with detailed findings is not presently available.
Emerging applications in materials engineering for a compound with these characteristics could potentially include its use in coatings, adhesives, or composite materials. The crosslinking capabilities could be beneficial for creating durable and resistant coatings, while its reactive nature could be exploited to improve the interfacial adhesion between different components in a composite material. Nevertheless, these remain hypothetical applications in the absence of specific research and development data.
Degradation Pathways and Environmental Chemical Fate of Methyl Dimethylolcarbamate and Its Derivatives
Chemical Degradation Mechanisms of Methyl Dimethylolcarbamate
Hydrolytic Stability and Reaction Products
No specific data on the hydrolytic stability or the resulting reaction products of this compound could be located. In general, the hydrolysis of carbamates can be influenced by pH and temperature, leading to the formation of an alcohol, an amine, and carbon dioxide. However, without specific studies on this compound, its stability under various hydrolytic conditions and the precise nature of its degradation products remain undetermined.
Oxidative Degradation Pathways
There is a lack of available information concerning the oxidative degradation pathways of this compound. Oxidative processes, often involving reactive species like hydroxyl radicals, are significant in the environmental degradation of many organic compounds. The susceptibility of this compound to such degradation and the potential byproducts have not been documented in the available literature.
Thermal Decomposition Processes and Volatile By-product Analysis
Specific studies detailing the thermal decomposition of this compound and the analysis of its volatile byproducts could not be found. The thermal stability of carbamates can vary significantly depending on their structure, with decomposition potentially yielding isocyanates and alcohols. Without empirical data for this compound, its behavior under thermal stress and the identity of any resulting volatile compounds are unknown.
Environmental Chemical Transformations of this compound in Abiotic Systems
The transformation of this compound within abiotic environmental systems is another area where specific research is lacking.
Photochemical Degradation Studies
No studies on the photochemical degradation of this compound were identified. Photodegradation, the breakdown of compounds by light, can be a critical environmental fate process. The potential for direct or indirect photolysis of this compound in the environment has not been investigated in the available scientific literature.
Analytical Methodologies for the Characterization and Quantification of Methyl Dimethylolcarbamate
Chromatographic Techniques for Separation and Quantification (e.g., GC, HPLC)
Chromatographic techniques are paramount for the separation and quantification of carbamates, including methyl dimethylolcarbamate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of N-methylcarbamates due to its suitability for non-volatile and thermally sensitive compounds. researchgate.net A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. epa.govnih.gov The separation is typically achieved on a C18 column. epa.gov
Detection is a critical aspect of HPLC analysis for carbamates. Since many carbamates lack a strong chromophore, direct UV detection can have limitations in sensitivity. To overcome this, post-column derivatization is frequently employed. epa.govresearchgate.net This process involves hydrolyzing the carbamate (B1207046) after it elutes from the HPLC column, followed by a reaction to create a fluorescent derivative, which can be detected with high sensitivity by a fluorescence detector. epa.govnih.gov This post-column reaction enhances the specificity and sensitivity of the method. epa.gov Quantitative analysis is performed by comparing the peak area of the analyte to that of external standards. usgs.gov
Gas Chromatography (GC): Gas chromatography can also be used for carbamate analysis, but it presents challenges due to the thermal instability of many N-methylcarbamates. researchgate.net These compounds can degrade in the hot GC injection port, leading to inaccurate quantification. researchgate.net To circumvent this issue, a derivatization step is often required before GC analysis to convert the carbamate into a more volatile and thermally stable compound. researchgate.net However, this adds complexity to the sample preparation process. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both quantification and identification. researchgate.netnih.gov The choice of a suitable capillary column, such as a 5% phenyl methyl siloxane phase, is crucial for achieving good separation of the analytes. nih.gov
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for thermally labile and non-volatile compounds. researchgate.net | Suitable for volatile and thermally stable compounds; derivatization often needed for carbamates. researchgate.net |
| Detection | UV, Photodiode Array (PDA), Fluorescence (often requires post-column derivatization). epa.govusgs.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.gov |
| Advantages | Avoids thermal degradation; high sensitivity with fluorescence detection. epa.gov | High resolution; powerful identification when coupled with MS. semanticscholar.org |
| Disadvantages | Post-column derivatization can be complex. | Potential for thermal degradation of the analyte; derivatization adds an extra step. researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. uonbi.ac.keresearchgate.net These methods provide detailed information about the molecule's functional groups, connectivity, and molecular weight.
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. semanticscholar.org It provides structural information through the analysis of fragmentation patterns that are unique to the compound. This "fingerprint" spectrum is crucial for confirming the identity of the substance. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic compounds. semanticscholar.org ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its structure. semanticscholar.org Two-dimensional NMR experiments can further clarify complex structural relationships within the molecule. semanticscholar.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, O-H) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that helps to confirm the compound's structure and purity. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. While it is less specific for structural elucidation compared to NMR or MS, it is a simple and effective method for quantifying the concentration of a substance that contains a chromophore and can be used to assess purity. semanticscholar.orgresearchgate.net
Advanced Hybrid Analytical Approaches for Complex Matrices
For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated (or hybrid) analytical techniques are often necessary. These methods combine the separation power of chromatography with the high specificity and sensitivity of modern spectroscopic detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS is particularly well-suited for the analysis of N-methylcarbamates, as it circumvents the thermal degradation issues associated with GC and provides excellent sensitivity and selectivity. It can provide molecular weight information and structural data from fragmentation patterns, allowing for confident identification and quantification even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and powerful technique for the analysis of volatile compounds. semanticscholar.org For carbamates, it typically requires a prior derivatization step to ensure thermal stability. researchgate.net The combination of chromatographic retention time and the mass spectrum provides a very high degree of certainty in the identification of the analyte. researchgate.net
These hybrid methods are essential for trace-level analysis and for distinguishing the target analyte from interfering components in the sample matrix.
Development and Validation of New Analytical Protocols for this compound Analysis
The development and validation of new analytical methods are critical to ensure that the data generated are reliable, accurate, and reproducible. jddtonline.info This process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). taylorfrancis.comjru-b.com Any new analytical protocol for this compound must be rigorously validated for its intended purpose. jddtonline.inforesearchgate.net
The validation process involves evaluating several key performance parameters: jddtonline.infojru-b.comnih.gov
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies in a spiked matrix. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jru-b.comnih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jru-b.comnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Description | Common Assessment Method |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. nih.gov | Analysis of a sample with a known concentration (e.g., spiked matrix) and calculation of percent recovery. |
| Precision | Agreement among a series of measurements. nih.gov | Repeated analysis of a homogeneous sample and calculation of the Relative Standard Deviation (RSD). |
| Specificity | Ability to measure the analyte in the presence of other components. | Analysis of samples spiked with potential interfering compounds. |
| Linearity | Proportionality of the signal to the analyte concentration. nih.gov | Analysis of samples at different concentrations and performing linear regression analysis. |
| LOD & LOQ | Lowest concentration that can be reliably detected & quantified. jru-b.com | Based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | Resistance to small changes in analytical conditions. | Varying method parameters (e.g., pH, temperature, mobile phase composition) and observing the effect on results. |
Future Research Directions and Theoretical Perspectives
Computational Modeling and Simulation of Methyl Dimethylolcarbamate Reactions and Interactions
Computational modeling and simulation are poised to provide unprecedented insights into the behavior of this compound at the molecular level. Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of carbamates. researchgate.netnih.govnih.govacs.org For instance, DFT calculations can elucidate the potential energy surfaces of reactions, helping to determine the most probable pathways for carbamate (B1207046) formation and degradation. researchgate.netresearchgate.net Such studies can reveal the role of solvents and catalysts in these reactions, which is crucial for optimizing synthesis and application processes. researchgate.net
In the context of this compound, computational models could be employed to study the kinetics and thermodynamics of its formation from methyl carbamate and formaldehyde (B43269). This would involve modeling the interaction of formaldehyde with the amine group of the carbamate, a process that has been studied for other amine-formaldehyde reactions. researchgate.netmdpi.com Furthermore, simulations can predict the interactions of this compound with other molecules, such as its ability to act as a crosslinking agent in polymer matrices. Understanding these interactions is key to designing materials with specific properties.
Molecular dynamics simulations can also offer a window into the conformational dynamics of this compound and its derivatives, which can influence their reactivity and physical properties. By simulating the behavior of these molecules in different environments, researchers can predict their performance in various applications, from industrial resins to biological systems.
Development of Novel this compound Derivatives with Enhanced Performance Characteristics
The synthesis of novel derivatives of this compound opens up a vast landscape for creating materials with tailored and enhanced performance characteristics. By chemically modifying the core structure, it is possible to introduce new functionalities that can improve properties such as thermal stability, reactivity, and compatibility with other materials.
One promising area of research is the development of functionalized N-hydroxymethyl carbamate derivatives. For example, the synthesis of phenylmethyl N-(hydroxymethyl) carbamate demonstrates a pathway to creating more complex carbamate structures. innopeptichem.com The introduction of different functional groups can lead to derivatives with specific applications. For instance, incorporating flame-retardant moieties could lead to the development of safer materials for construction and electronics. mdpi.com
The performance of carbamate-based resins can be significantly enhanced through the development of novel derivatives. Research into epoxy-carbamate foams has shown that modifications to the carbamate structure can improve the morphology and performance of the resulting materials. mdpi.com Similarly, the synthesis of functionalized carbamates can lead to improved catalysts and coatings. researchgate.net
The following table showcases examples of carbamate derivatives and their potential performance enhancements:
| Derivative Class | Potential Enhancement | Example Application |
| Halogenated Derivatives | Increased flame retardancy | Fire-resistant coatings and foams |
| Acrylate/Methacrylate Derivatives | UV-curable properties | Adhesives and 3D printing resins |
| Silane-functionalized Derivatives | Improved adhesion to inorganic surfaces | Coatings for glass and metal |
| Bio-based Derivatives | Increased sustainability and biodegradability | "Green" polymers and composites |
This table is illustrative and based on general principles of chemical derivatization.
Integration of this compound Chemistry into Sustainable Materials Science
The principles of green chemistry and the drive towards a circular economy are creating new opportunities for the use of this compound in sustainable materials. buchardgroup.org A key area of interest is the development of bio-based polymers and resins. While there is no specific data on this compound, the broader field of carbamate chemistry is seeing significant advances in this area. For instance, carbamate-containing polymers can be synthesized from renewable resources, reducing the reliance on fossil fuels. rsc.org
The use of carbon dioxide as a C1 feedstock for the synthesis of carbamates is a particularly promising green chemistry approach. chemistryviews.org This not only utilizes a greenhouse gas but also avoids the use of toxic reagents like phosgene. chemistryviews.org this compound chemistry could potentially be integrated into such sustainable synthesis routes.
Furthermore, the development of recyclable and reprocessable thermosets based on dynamic carbamate bonds is an active area of research. acs.orgrsc.org These materials can be broken down and reformed, contributing to a more circular materials economy. researchgate.netacs.org The crosslinking properties of this compound could be harnessed to create such dynamic networks.
A life cycle assessment (LCA) would be essential to fully evaluate the environmental impact of materials derived from this compound. arkema.comresearchgate.netmdpi.comecomatters.nl An LCA provides a comprehensive analysis of the environmental footprint of a product from raw material extraction to end-of-life. arkema.commdpi.comecomatters.nl
Interdisciplinary Research Opportunities for this compound Studies
The study of this compound is not confined to a single scientific discipline. Its unique chemical properties create a wealth of opportunities for interdisciplinary research, bridging chemistry, materials science, biology, and environmental science.
In the field of polymer chemistry , this compound can be explored as a crosslinking agent for various polymers, leading to the development of new thermosets with tailored properties. nih.gov This research would involve collaboration with materials scientists to characterize the mechanical, thermal, and chemical resistance of these new materials.
In biomedical applications , functionalized carbamate derivatives are being investigated for drug delivery and tissue engineering. nih.govnih.govmdpi.comacs.org While direct applications of this compound are not yet reported, its reactive methylol groups could be used to attach bioactive molecules, opening up possibilities for new biomaterials. nih.govnih.gov
From an environmental science perspective, it is crucial to understand the fate and impact of this compound and its derivatives in the environment. mmsl.czresearchgate.netnih.gov This would involve collaboration with toxicologists and environmental chemists to assess their biodegradability and potential toxicity. researchgate.netnih.govwikipedia.org Such studies are essential for ensuring the safe and sustainable use of these compounds. mmsl.czresearchgate.net
The following table outlines potential interdisciplinary research areas:
| Discipline | Research Focus | Potential Application |
| Materials Science | Development of novel thermoset resins | High-performance composites, adhesives |
| Biotechnology | Synthesis of functionalized biomaterials | Drug delivery systems, tissue scaffolds |
| Environmental Engineering | Biodegradation and toxicity studies | "Green" material design, risk assessment |
| Organic Synthesis | Development of novel synthetic routes | Sustainable chemical production |
This table presents potential research directions and is not exhaustive.
Q & A
Q. What are the critical steps in designing a synthesis protocol for Methyl Dimethylolcarbamate to optimize yield and purity?
Methodological Answer:
- Reactant Selection: Use high-purity dimethylolcarbamate and methylating agents (e.g., methyl halides or dimethyl sulfate). Monitor stoichiometry to avoid side reactions.
- Reaction Conditions: Optimize temperature (typically 40–60°C) and pH (neutral to slightly alkaline) to minimize hydrolysis. Catalysts like NaOH or phase-transfer agents may enhance efficiency .
- Purification: Employ recrystallization or column chromatography to isolate the product. Validate purity via melting point analysis and HPLC (≥98% purity threshold) .
Q. How should this compound be characterized spectroscopically to confirm its structure?
Methodological Answer:
- NMR Analysis: Use H and C NMR to identify key functional groups (e.g., methyl and carbamate peaks). Compare shifts with literature data for validation.
- IR Spectroscopy: Confirm the presence of C=O (1670–1740 cm) and N-H (3200–3400 cm) stretches.
- Mass Spectrometry: Determine molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-reference with computational predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Systematic Comparison: Tabulate NMR/IR data from multiple studies and identify outliers. Assess solvent effects (e.g., DMSO vs. CDCl) and instrument calibration differences.
- Cross-Validation: Use X-ray crystallography to confirm bond geometries or computational tools (e.g., DFT) to simulate spectra for direct comparison .
- Reproducibility Tests: Repeat experiments under standardized conditions (pH, temperature) and publish raw data with metadata (e.g., instrument settings, sample history) .
Q. What experimental strategies are effective for analyzing the stability of this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose samples to heat (40–80°C), UV light, or humidity. Monitor degradation via HPLC and identify byproducts (e.g., carbamic acid derivatives).
- Kinetic Studies: Calculate degradation rates using Arrhenius equations. Correlate with computational models predicting bond dissociation energies .
- Environmental Simulation: Use gas chromatography-mass spectrometry (GC-MS) to assess volatility and persistence in aqueous/organic matrices .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in complex systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with solvents or biomolecules (e.g., enzymes) to predict solubility or binding affinities.
- DFT Calculations: Map reaction pathways for methylation or hydrolysis, identifying transition states and energy barriers. Validate with experimental kinetic data .
- QSAR Models: Correlate structural features (e.g., electron-withdrawing groups) with biological activity or environmental half-life .
Data Management & Reproducibility
Q. What metadata standards should accompany experimental data on this compound to ensure long-term usability?
Methodological Answer:
- Essential Metadata: Include synthesis conditions (time, temperature), instrument parameters (NMR frequency, HPLC column type), and raw data files (e.g., .jdx for spectra).
- Discipline-Specific Guidelines: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like ChemRxiv or Zenodo with DOI assignment .
- Controlled Vocabularies: Adopt IUPAC nomenclature and ontology terms (e.g., ChEBI for chemical roles) .
Tables for Key Data
| Property | Analytical Method | Typical Range | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 120–125°C | |
| Purity | HPLC (UV detection) | ≥98% | |
| Hydrolysis Rate (pH 7) | Kinetic UV-Vis analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
